molecular formula C11H15N3O4 B11864429 tert-Butyl methyl(4-nitropyridin-2-yl)carbamate CAS No. 1245648-38-7

tert-Butyl methyl(4-nitropyridin-2-yl)carbamate

Cat. No.: B11864429
CAS No.: 1245648-38-7
M. Wt: 253.25 g/mol
InChI Key: CPOCSJGZXVGERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl methyl(4-nitropyridin-2-yl)carbamate is a carbamate derivative featuring a pyridine ring substituted with a nitro group at the 4-position and a methyl group on the carbamate nitrogen. Its molecular formula is C₁₁H₁₅N₃O₄, and its molecular weight is approximately 253.25 g/mol (calculated based on structural analysis). This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, particularly in reactions requiring electrophilic aromatic substitution or cross-coupling .

Properties

IUPAC Name

tert-butyl N-methyl-N-(4-nitropyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13(4)9-7-8(14(16)17)5-6-12-9/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOCSJGZXVGERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856238
Record name tert-Butyl methyl(4-nitropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245648-38-7
Record name tert-Butyl methyl(4-nitropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(4-nitropyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-nitropyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(4-nitropyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted carbamates .

Scientific Research Applications

tert-Butyl methyl(4-nitropyridin-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl methyl(4-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes, leading to inhibition or modification of their activity. The molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and functional differences between tert-butyl methyl(4-nitropyridin-2-yl)carbamate and related carbamate derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₁₁H₁₅N₃O₄ 253.25 4-NO₂ (pyridine), N-methyl High electrophilicity due to NO₂; potential intermediate for cross-coupling or nitration reactions.
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 5-F, 4-OH, 6-CH₃ (pyrimidine) Hydroxyl group increases polarity; fluorine enhances bioavailability. Used in medicinal chemistry.
tert-Butyl (2-chloro-4-nitrophenyl)carbamate C₁₁H₁₃ClN₂O₄ 272.69 2-Cl, 4-NO₂ (benzene) Chloro-nitro combination improves stability; aromatic electrophile in Suzuki-Miyaura couplings.
tert-Butyl (2-chloropyrimidin-4-yl)carbamate C₉H₁₂ClN₃O₂ 229.66 2-Cl (pyrimidine) Chlorine as leaving group; used in nucleophilic substitution reactions.
tert-Butyl 4-bromopyridin-2-ylcarbamate C₁₀H₁₃BrN₂O₂ 289.13 4-Br (pyridine) Bromine’s steric bulk and polarizability aid in halogen-bonding interactions.

Structural and Electronic Differences

  • Nitro vs. Halogen Substituents : The nitro group in the target compound is a stronger electron-withdrawing group compared to halogens (Cl, Br, F), making the pyridine ring more electrophilic. This enhances reactivity in aromatic substitution but may reduce stability compared to chloro or bromo analogs .
  • Heterocyclic Core : Pyridine (6-membered, one N) vs. pyrimidine (6-membered, two N) derivatives exhibit distinct electronic profiles. Pyrimidines (e.g., ) are more electron-deficient, favoring interactions in enzyme-binding pockets .
  • Steric Effects : The tert-butyl group in all compounds provides steric protection to the carbamate, improving metabolic stability. Methyl substitution on nitrogen (target compound) further modulates steric hindrance and solubility .

Biological Activity

Introduction

Tert-butyl methyl(4-nitropyridin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H16N2O3. Its structure includes:

  • Carbamate Group : Enhances solubility and reactivity.
  • Nitropyridine Ring : Contributes to the compound's biological activity through electron-withdrawing properties.

These structural features play a crucial role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator , influencing various biochemical pathways critical for cellular function.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in critical signaling pathways. For instance, it has been studied for its potential to inhibit protein methyltransferases, which are essential in regulating gene expression and cellular signaling.

Case Study 1: Inhibition of Protein Methyltransferases

A study utilized MALDI-MS assays to evaluate the inhibitory effects of this compound on protein methyltransferases. Results demonstrated that at concentrations as low as 50 nM, the compound significantly reduced tri-methylation of substrate peptides, indicating its potential as a selective inhibitor .

Case Study 2: Synthesis of Bioactive Molecules

The compound has also been employed as an intermediate in synthesizing bioactive molecules with therapeutic potential against various diseases. Its ability to undergo oxidation and reduction reactions allows for the generation of diverse derivatives tailored for specific biological applications .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
Enzyme InhibitionInhibits protein methyltransferases at low concentrations (50 nM)
Synthesis RoleServes as an intermediate for bioactive molecule synthesis
Potential Therapeutic ApplicationsInvestigated for use in treating neurological disorders and cancer

Research Applications

This compound is utilized in various fields:

  • Medicinal Chemistry : As a precursor for developing pharmaceuticals targeting neurological disorders and cancer.
  • Biological Studies : Explored for its role in enzyme inhibition and receptor binding.
  • Chemical Synthesis : Used as an intermediate in producing complex organic molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl methyl(4-nitropyridin-2-yl)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of pyridine derivatives. For example:

  • Step 1 : Nitration of a pyridine precursor (e.g., 4-nitropyridin-2-amine) under controlled conditions (HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group .
  • Step 2 : Carbamate formation via reaction with tert-butyl chloroformate and methylamine in the presence of a base (e.g., triethylamine) in anhydrous THF at 0°C to room temperature .
  • Key Variables : Temperature, solvent polarity, and stoichiometry of reagents significantly impact regioselectivity and yield. For instance, excess methylamine may lead to over-alkylation side products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing tert-butyl methyl(4-nitropyridin-2-yl)carbamate?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify carbamate protons (~1.4 ppm for tert-butyl) and aromatic protons on the nitropyridine ring (δ 8.5–9.0 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm nitro-group orientation and carbamate geometry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 282.1) .

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro group at C4 of the pyridine ring activates C2 and C6 positions for nucleophilic attack. For example:

  • Amination : Reaction with amines (e.g., benzylamine) in DMF at 80°C replaces the nitro group selectively at C6, confirmed by HPLC monitoring .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, altering downstream reactivity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in reactions involving tert-butyl methyl(4-nitropyridin-2-yl)carbamate?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., C2 vs. C6) prone to nucleophilic attack .
  • Transition State Analysis : Compare activation energies for competing pathways (e.g., C2 vs. C6 substitution) to rationalize experimental outcomes .

Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, melting point) of this compound?

  • Methodological Answer :

  • Purification : Recrystallize from ethanol/water mixtures to isolate polymorphs, then characterize via DSC/TGA to determine melting points .
  • Solubility Profiling : Use Hansen solubility parameters to identify optimal solvents (e.g., DCM > EtOAc > hexane) .
  • Collaborative Validation : Cross-reference data with independent labs using standardized protocols (e.g., IUPAC guidelines) .

Q. What mechanistic insights explain its inhibitory activity against kinase enzymes?

  • Methodological Answer :

  • Enzyme Assays : Perform kinetic assays (e.g., ADP-Glo™) to measure IC₅₀ values against kinases (e.g., EGFR or JAK2) .
  • Docking Studies : Use AutoDock Vina to model binding interactions between the nitro group and kinase ATP-binding pockets .
  • SAR Analysis : Synthesize analogs (e.g., replacing nitro with cyano or methoxy) to quantify contributions of electronic effects to inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.